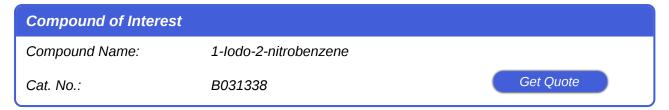


## The Synthesis and Discovery of 1-lodo-2nitrobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and discovery of **1-lodo-2-nitrobenzene**, a key aromatic intermediate in organic synthesis. The document details the prevalent synthetic methodologies, including comprehensive experimental protocols and underlying reaction mechanisms. All quantitative data is presented in structured tables for ease of reference and comparison.

## **Discovery and Historical Context**

While the precise moment of the first synthesis of **1-lodo-2-nitrobenzene** is not extensively documented in readily available historical records, its preparation is intrinsically linked to the development of the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provides a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile.[1] The application of this reaction to 2-nitroaniline is the most common and historically significant route to **1-lodo-2-nitrobenzene**.

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **1-lodo-2-nitrobenzene**.

Table 1: Physicochemical Properties of 1-lodo-2-nitrobenzene



| Property          | Value  |
|-------------------|--|
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> INO <sub>2</sub> |
| Molecular Weight  | 249.01 g/mol [2][3]                            |
| Appearance        | Light yellow to brown crystalline solid[2][4]  |
| Melting Point     | 49-51 °C[5]                                    |
| Boiling Point     | 288-289 °C[5]                                  |
| CAS Number        | 609-73-4[6]                                    |
| InChI Key         | JXMZUNPWVXQADG-UHFFFAOYSA-N[6]                 |

Table 2: Spectroscopic Data for **1-lodo-2-nitrobenzene** 

| Spectroscopic Technique                               | Key Data  |
|---|---|
| <sup>1</sup> H NMR (in CDCl <sub>3</sub> , 89.56 MHz) | $\delta$ 8.035 (dd, J=7.8, 1.5 Hz, 1H), $\delta$ 7.845 (dd, J=7.9, 1.8 Hz, 1H), $\delta$ 7.488 (td, J=7.9, 1.5 Hz, 1H), $\delta$ 7.275 (td, J=7.8, 1.8 Hz, 1H)[7] |
| Mass Spectrum (GC-MS)                                 | Available through spectral databases such as SpectraBase.[8]  |
| Infrared (IR) Spectrum                                | Data available in the NIST WebBook.[6]  |

# Synthesis of 1-lodo-2-nitrobenzene via the Sandmeyer Reaction

The primary and most widely utilized method for the synthesis of **1-lodo-2-nitrobenzene** is the Sandmeyer reaction, starting from 2-nitroaniline. This process involves two main stages: the diazotization of the amine and the subsequent displacement of the diazonium group with iodide.

### **Reaction Mechanism**



The Sandmeyer reaction proceeds through a free radical mechanism.[9] The process begins with the diazotization of the primary aromatic amine (2-nitroaniline) with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the case of iodination, the subsequent step does not typically require a copper catalyst, unlike chlorination or bromination.[10] The diazonium salt is then treated with a solution of potassium iodide, where the iodide ion acts as a nucleophile, displacing the nitrogen gas to form the final product, **1-lodo-2-nitrobenzene**.

## **Experimental Workflow Diagram**



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Caption: Synthetic workflow for **1-lodo-2-nitrobenzene**.

## **Detailed Experimental Protocol**

The following protocol is a representative procedure for the synthesis of **1-lodo-2-nitrobenzene** from 2-nitroaniline.

#### Materials:

- 2-Nitroaniline
- Concentrated Sulfuric Acid
- Sodium Nitrite
- Potassium Iodide
- Deionized Water
- Ice



#### Procedure:

- Preparation of the Diazonium Salt Solution:
  - In a beaker, cautiously add 60.0 g of concentrated sulfuric acid to 100 mL of water.
  - To this solution, add 10.0 g of 2-nitroaniline.
  - Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
  - In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water.
  - Slowly add the sodium nitrite solution dropwise to the cold 2-nitroaniline solution. The
    temperature must be maintained below 10 °C throughout the addition to prevent the
    decomposition of the diazonium salt.[11][12][13]

#### Formation of 1-lodo-2-nitrobenzene:

- In a separate larger beaker, dissolve 20.0 g of potassium iodide in 20 mL of water.
- Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.[11][12]
- A vigorous evolution of nitrogen gas will occur.[12] Allow the reaction to proceed until the
  effervescence ceases.

#### Isolation and Purification:

- Gently warm the reaction mixture on a water bath until the evolution of nitrogen is complete.[11]
- Cool the mixture in an ice bath to induce crystallization of the crude product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold water.



 For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

#### Safety Precautions:

- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
- Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.
- The reaction should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

## **Applications in Research and Development**

**1-lodo-2-nitrobenzene** is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its utility stems from the presence of two reactive sites: the nitro group, which can be reduced to an amine, and the iodo group, which can participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira). It has been used in the synthesis of various heterocyclic compounds, such as 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole.[5]

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